

An In-depth Technical Guide to 5-((tert-Butyldimethylsilyl)oxy)pentanal

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Compound of Interest

Compound Name: 5-((tert-Butyldimethylsilyl)oxy)pentanal

Cat. No.: B1311646

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-((tert-Butyldimethylsilyl)oxy)pentanal**, a valuable bifunctional molecule utilized in organic synthesis. The strategic placement of a terminal aldehyde and a sterically hindered silyl ether protecting group makes this compound a versatile intermediate in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and presents its spectral data for characterization. Furthermore, this guide illustrates its application in a multi-step synthetic workflow, highlighting its utility in modern organic chemistry.

Chemical and Physical Properties

5-((tert-Butyldimethylsilyl)oxy)pentanal is a colorless liquid that serves as a key building block in organic synthesis.^[1] Its utility stems from the presence of a reactive aldehyde functional group and a robust tert-butyldimethylsilyl (TBDMS) protecting group for a primary alcohol.^[1] This combination allows for selective transformations at other sites of a molecule while the aldehyde remains masked or the protected alcohol is shielded.

General Information

Property	Value	Reference
CAS Number	87184-80-3	[1][2][3][4]
Molecular Formula	C ₁₁ H ₂₄ O ₂ Si	[1][2][3][4][5]
Molecular Weight	216.39 g/mol	[1][2][3][5]
IUPAC Name	5-[tert-butyl(dimethyl)silyl]oxypentanal	[5]
Synonyms	5-(tert-Butyldimethylsiloxy)valeraldehyde, 5-(tert-butyldimethylsilyloxy)-1-pentanal	[1]
Appearance	Colorless transparent liquid	[4]

Physical Properties

Property	Value	Reference
Boiling Point	241.2 ± 23.0 °C at 760 mmHg	[1]
Density	0.9 ± 0.1 g/cm ³	[1]
Flash Point	82.9 ± 18.2 °C	[1]
Refractive Index	1.424	[1]

Spectral Data

Technique	Data
¹ H NMR (CDCl ₃)	Predicted shifts: δ 9.8 (t, 1H, -CHO), 3.6 (t, 2H, -CH ₂ O-), 2.4 (dt, 2H, -CH ₂ CHO), 1.6-1.7 (m, 4H, -CH ₂ CH ₂ -), 0.9 (s, 9H, -C(CH ₃) ₃), 0.05 (s, 6H, -Si(CH ₃) ₂)
¹³ C NMR (CDCl ₃)	Predicted shifts: δ 202.8 (-CHO), 62.5 (-CH ₂ O-), 43.8 (-CH ₂ CHO), 32.0, 21.8 (-CH ₂ CH ₂ -), 25.9 (-C(CH ₃) ₃), 18.3 (-C(CH ₃) ₃), -5.3 (-Si(CH ₃) ₂)
FT-IR	Characteristic peaks expected around 2955, 2929, 2857 cm ⁻¹ (C-H stretch), 1725 cm ⁻¹ (C=O stretch, aldehyde), 1255, 1095 cm ⁻¹ (Si-C, Si-O-C stretch)
Mass Spectrometry (GC-MS)	Molecular Ion (M ⁺): m/z = 216. A prominent fragment is often observed at m/z = 159 [M - C(CH ₃) ₃] ⁺ . A GC-MS spectrum is available on PubChem. [5]

Experimental Protocols

Synthesis of 5-((tert-Butyldimethylsilyl)oxy)pentanal from 5-Hydroxypentanal

This protocol describes the protection of the hydroxyl group of 5-hydroxypentanal using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole.

Materials:

- 5-Hydroxypentanal
- tert-Butyldimethylsilyl chloride (TBDMSCl)
- Imidazole
- Anhydrous Dichloromethane (DCM)

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Ethyl acetate and Hexanes for elution

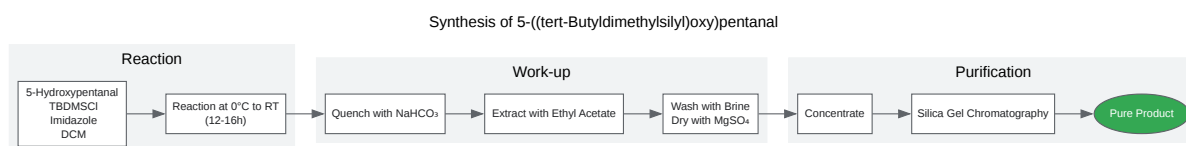
Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 5-hydroxypentanal (1.0 eq) in anhydrous dichloromethane (DCM).
- To this solution, add imidazole (2.2 eq).
- Cool the mixture to 0 °C using an ice bath.
- Slowly add a solution of tert-butyldimethylsilyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous NaHCO_3 solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure **5-((tert-butyldimethylsilyl)oxy)pentanal**.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of **5-((tert-Butyldimethylsilyl)oxy)pentanal**.



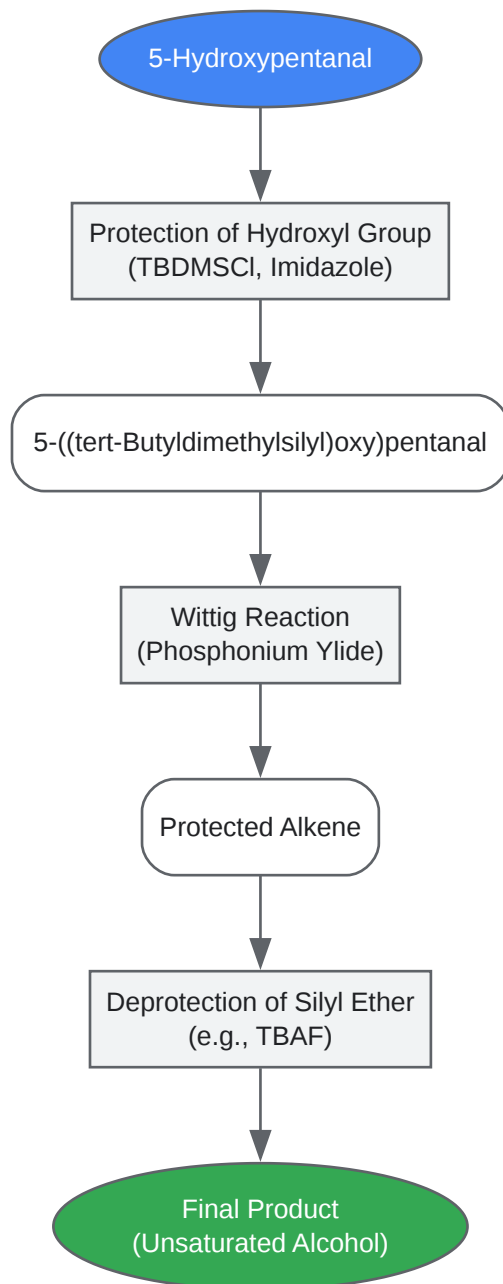
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Caption: Workflow for the synthesis of **5-((tert-Butyldimethylsilyl)oxy)pentanal**.

Application in a Multi-Step Synthesis: Wittig Reaction

This diagram illustrates a logical workflow where **5-((tert-butyldimethylsilyl)oxy)pentanal** is used as a key intermediate in a Wittig reaction to form an alkene, a common transformation in drug development and natural product synthesis.^[6]

Multi-Step Synthesis via Wittig Reaction



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Caption: A logical workflow for a multi-step synthesis using the title compound.

Applications in Drug Development and Organic Synthesis

The tert-butyldimethylsilyl (TBDMS) group is a robust protecting group for alcohols, stable to a wide range of reaction conditions, including those involving strong bases and organometallic reagents.[7][8][9] This stability allows for the selective manipulation of other functional groups within a molecule. The aldehyde functionality of **5-((tert-butyldimethylsilyl)oxy)pentanal** can undergo a variety of transformations, such as nucleophilic additions (e.g., Grignard reactions), reductions, and olefination reactions (e.g., Wittig reaction).[10]

In the context of drug development, the ability to perform such selective transformations is crucial for the synthesis of complex molecular architectures with desired biological activities. For instance, the carbon chain of **5-((tert-butyldimethylsilyl)oxy)pentanal** can be extended or modified through reactions at the aldehyde, leading to the synthesis of long-chain unsaturated alcohols or other functionalized molecules that are precursors to pheromones or other natural products.[11][12][13][14][15]

Conclusion

5-((tert-Butyldimethylsilyl)oxy)pentanal is a highly valuable and versatile intermediate in organic synthesis. Its bifunctional nature, combining a reactive aldehyde with a stable silyl-protected alcohol, provides chemists with a powerful tool for the construction of complex molecules. The detailed information on its properties, synthesis, and reactivity provided in this guide is intended to support researchers, scientists, and drug development professionals in leveraging this compound for their synthetic endeavors.

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